Methylcarbamyl PAF C-16
Methylcarbamyl PAF C-16
Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and methylcarbamyl PAF C-16 cause the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase. Methylcarbamyl PAF C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation.
Brand Name:
Vulcanchem
CAS No.:
91575-58-5
VCID:
VC0163682
InChI:
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Molecular Formula:
C26H55N2O7P
Molecular Weight:
538.7 g/mol
Methylcarbamyl PAF C-16
CAS No.: 91575-58-5
Reference Standards
VCID: VC0163682
Molecular Formula: C26H55N2O7P
Molecular Weight: 538.7 g/mol
CAS No. | 91575-58-5 |
---|---|
Product Name | Methylcarbamyl PAF C-16 |
Molecular Formula | C26H55N2O7P |
Molecular Weight | 538.7 g/mol |
IUPAC Name | [(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1 |
Standard InChIKey | FNFHZBKBDFRYHS-RUZDIDTESA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Description | Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and methylcarbamyl PAF C-16 cause the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase. Methylcarbamyl PAF C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation. |
Synonyms | 1-O-hexadecyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine |
Reference | 1.Hadváry, P.,Cassal, J.M.,Hirth, G., et al. Structural requirements for the activation of blood platelets by analogues of platelet-activating factor (PAF-acether). Platelet-Activating Factor INSERM Symposium 23, 57-64 (1983). |
PubChem Compound | 124663 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume